molecular formula C9H19ClN2O2 B1435646 tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride CAS No. 1914155-12-6

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride

Cat. No. B1435646
M. Wt: 222.71 g/mol
InChI Key: NLKDWOLDLXTIOX-FXRZFVDSSA-N
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Description

“tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1914155-12-6 . It has a molecular weight of 222.71 and its IUPAC name is "tert-butyl N- [ (E)-4-aminobut-2-enyl]carbamate;hydrochloride" . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Natural Product Derivatives

Tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride has been used as an intermediate in the synthesis of natural product derivatives, such as jaspine B, which is isolated from various sponges and exhibits cytotoxic activity against several human carcinoma cell lines. The compound was synthesized from L-Serine through a series of steps including esterification, protection, and reduction reactions, demonstrating its utility in complex organic synthesis (L. Tang et al., 2014).

Study of Isomorphous Crystal Structures

Research has also been conducted on the crystal structures of derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. These studies reveal insights into the bifurcated hydrogen and halogen bonds involving the same carbonyl group, showcasing the compound's role in understanding molecular interactions and crystal engineering (P. Baillargeon et al., 2017).

Photocatalysis and Amination Reactions

Furthermore, the compound has been employed in photocatalysis and amination reactions. A notable application is the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, leading to the formation of 3-aminochromones under mild conditions. This method underscores the role of tert-butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride in facilitating innovative pathways for constructing complex molecular structures (Zhi-Wei Wang et al., 2022).

Preparation of Biologically Active Compounds

The chemical serves as a key intermediate in the preparation of biologically active compounds, such as omisertinib (AZD9291), through a series of synthetic steps that include acylation, nucleophilic substitution, and reduction. This highlights its significance in the pharmaceutical industry for the development of therapeutic agents (Bingbing Zhao et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-5H,6-7,10H2,1-3H3,(H,11,12);1H/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKDWOLDLXTIOX-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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